molecular formula C14H12ClNO4S B1333108 2-{[(2-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid CAS No. 250714-42-2

2-{[(2-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid

Cat. No. B1333108
M. Wt: 325.8 g/mol
InChI Key: HKCRZHFHHCWGQP-UHFFFAOYSA-N
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Description

The compound 2-{[(2-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid is a chemical entity that can be associated with various chemical reactions and possesses certain physical and chemical properties that make it of interest in the field of medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be extrapolated to understand the potential characteristics and applications of the compound .

Synthesis Analysis

The synthesis of related compounds, such as those described in the papers, often involves palladium-catalyzed reactions or the use of carboxylic acid additives to improve yields. For instance, the Pd-catalyzed intramolecular N-arylation of 2-aminopyrroles containing a 2-chlorophenylsulfonyl group has been shown to be enhanced by carboxylic acid additives, with phenylacetic acid providing significant yield improvement . This suggests that similar catalytic systems and additives might be applicable in the synthesis of 2-{[(2-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-{[(2-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid can be complex, with potential for interactions such as noncovalent acid-base interactions, as seen in the helicity induction on poly(phenylacetylene)s . The presence of chlorophenyl groups can also influence the molecular docking and binding orientations, as observed in the inhibition of trypanothione reductase by quaternary arylalkylammonium compounds .

Chemical Reactions Analysis

Chemical reactions involving chlorophenyl sulfides and related structures can lead to various bioactive compounds. For example, quaternary arylalkylammonium 2-amino-4-chlorophenyl phenyl sulfides have shown strong antitrypanosomal and antileishmanial activity . The reactivity of such compounds can be influenced by the presence of electron-withdrawing groups like chloro and sulfonyl, which may also be relevant for the chemical reactions of 2-{[(2-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl-containing compounds can vary widely. For instance, the sulfonation reactions of chlorophenols with sulfuric acid and SO3 indicate that the substituents on the phenyl ring can significantly affect the outcome of such reactions . This implies that the 2-chlorophenylsulfonyl group in 2-{[(2-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid could similarly influence its reactivity and physical properties.

Scientific Research Applications

Synthesis and Microbial Studies

A study highlighted the synthesis of various sulfonamides and quinazolinones using a derivative of 2-{[(2-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid. These compounds showed significant antibacterial and antifungal activities, indicating potential in microbial studies (Patel et al., 2010).

Catalysis and Chemical Synthesis

Carboxylic acid additives, including phenylacetic acid, have been found to enhance the yield of the Pd-catalyzed intramolecular N-arylation of 2-aminopyrroles, which contain a 2-chlorophenylsulfonyl group. This points to its role in facilitating novel chemical syntheses (Moon & Stephens, 2013).

Synthesis of GABA B Receptor Antagonists

The synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid and related compounds, as lower homologues of baclofen, phaclofen, and saclofen, demonstrates the use of chlorinated acids in the development of GABA B receptor antagonists (Abbenante, Hughes, & Prager, 1997).

Antiviral Applications

Research on 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, synthesized from 4-chlorobenzoic acid, indicated potential antiviral activities against the tobacco mosaic virus (Chen et al., 2010).

Polymer Synthesis

Studies on the synthesis of optically active poly(azo-ester-imide)s via interfacial polycondensation involved derivatives of 2-chlorophenylsulfonamide, illustrating its application in advanced polymer chemistry (Hajipour et al., 2009).

Pharmaceutical Synthesis

The compound has been used in the synthesis of Clopidogrel Sulfate, a medication used to prevent blood clots, highlighting its significance in pharmaceutical chemistry (Hu Jia-peng, 2012).

Thromboxane Receptor Antagonism

Research on the synthesis of enantiomers of 8-[[(4-chlorophenyl)sulfonyl]amino]octanoic acid derivatives demonstrated their potential as thromboxane receptor antagonists and thromboxane synthase inhibitors (Bhagwat et al., 1993).

properties

IUPAC Name

2-[(2-chlorophenyl)sulfonylamino]-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4S/c15-11-8-4-5-9-12(11)21(19,20)16-13(14(17)18)10-6-2-1-3-7-10/h1-9,13,16H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCRZHFHHCWGQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NS(=O)(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377530
Record name 2-{[(2-chlorophenyl)sulfonyl]amino}-2-phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(2-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid

CAS RN

250714-42-2
Record name α-[[(2-Chlorophenyl)sulfonyl]amino]benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=250714-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{[(2-chlorophenyl)sulfonyl]amino}-2-phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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